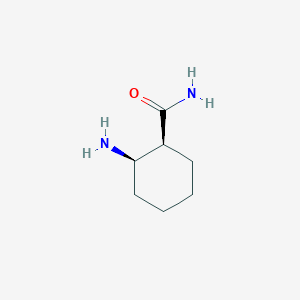

cis-2-Amino-1-cyclohexanecarboxamide

Vue d'ensemble

Description

cis-2-Amino-1-cyclohexanecarboxamide: is an organic compound with the molecular formula C7H15N2O. It is a white crystalline powder and is known for its unique structural properties, which include a cyclohexane ring with an amino group and a carboxamide group in a cis configuration. This compound is used in various scientific research applications due to its interesting chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of cis-2-Amino-1-cyclohexanecarboxamide typically involves the reduction of the corresponding nitrile or the amide. One common method is the catalytic hydrogenation of 2-cyano-1-cyclohexanecarboxamide using a palladium catalyst under hydrogen gas. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure, to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.

Analyse Des Réactions Chimiques

Types of Reactions: cis-2-Amino-1-cyclohexanecarboxamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form the corresponding nitroso or nitro compound.

Reduction: The carboxamide group can be reduced to the corresponding amine.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts under hydrogen gas.

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary amines.

Substitution: Formation of N-alkyl or N-acyl derivatives.

Applications De Recherche Scientifique

Pharmaceutical Development

cis-2-Amino-1-cyclohexanecarboxamide is utilized in the synthesis of various pharmaceutical agents. Its derivatives have been explored for their potential therapeutic effects, particularly in pain management and anti-inflammatory applications. The compound's ability to modulate receptor activity makes it a candidate for developing new analgesics and anti-inflammatory drugs.

Case Study Example :

A study demonstrated that derivatives of this compound exhibited significant activity as TRPV (transient receptor potential vanilloid) channel modulators, which are crucial in pain signaling pathways. This research highlights the compound's potential in addressing chronic pain conditions .

Oral Care Products

The compound has been investigated for its incorporation into oral care products such as toothpaste and mouthwash. Its properties can enhance the product's effectiveness by providing both therapeutic benefits (e.g., caries prevention) and cosmetic benefits (e.g., breath freshening).

Application Insights :

Oral care formulations utilizing this compound can control plaque formation and improve overall mouth feel due to its cooling sensation, making it appealing for consumer products .

Cell Biology Research

In cell biology, this compound is used in various assays to study cellular responses. Its role in cell signaling pathways has been explored, particularly regarding its effects on cell adhesion and migration.

Research Findings :

Studies have shown that the compound can influence cadherin-mediated cell adhesion, which is vital for tissue morphogenesis and cellular communication . This property is particularly relevant in cancer research, where understanding cell adhesion dynamics can inform treatment strategies.

Data Tables

Mécanisme D'action

The mechanism of action of cis-2-Amino-1-cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the carboxamide group can participate in various biochemical reactions, modulating the activity of enzymes and receptors.

Comparaison Avec Des Composés Similaires

trans-2-Amino-1-cyclohexanecarboxamide: Differing in the spatial arrangement of the amino and carboxamide groups.

2-Amino-1-cyclohexanecarboxylic acid: Lacking the carboxamide group, with a carboxylic acid group instead.

1-Amino-2-cyclohexanecarboxamide: Differing in the position of the amino and carboxamide groups on the cyclohexane ring.

Uniqueness: cis-2-Amino-1-cyclohexanecarboxamide is unique due to its cis configuration, which imparts distinct chemical and physical properties compared to its trans isomer and other similar compounds. This configuration can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound in various research fields.

Activité Biologique

Cis-2-Amino-1-cyclohexanecarboxamide, also known as cis-ACHA, is a compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula CHNO, with a molecular weight of 142.19 g/mol. The compound features an amino group and a carboxamide group attached to a cyclohexane ring, which influences its reactivity and interaction with biological systems.

The biological activity of cis-ACHA is primarily attributed to its ability to interact with various biomolecules through hydrogen bonding and hydrophobic interactions. The amino group can form hydrogen bonds with proteins and nucleic acids, while the carboxamide moiety can participate in enzymatic reactions, potentially modulating enzyme activity and receptor interactions.

1. Antimicrobial Activity

Cis-ACHA has been investigated for its antimicrobial properties. In vitro studies suggest that it exhibits inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis.

2. Neuroprotective Effects

Research indicates that cis-ACHA may have neuroprotective properties. In animal models of neurodegenerative diseases, administration of cis-ACHA resulted in reduced neuronal apoptosis and inflammation. This effect is believed to be mediated through the modulation of neurotransmitter systems, particularly GABAergic pathways.

3. Anti-inflammatory Properties

Cis-ACHA has shown potential in reducing inflammation in various models. Studies demonstrate that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This anti-inflammatory effect could be beneficial in treating chronic inflammatory conditions.

Case Studies

Structure-Activity Relationship (SAR)

The biological activity of cis-ACHA can be influenced by structural modifications. Variants such as trans-2-Amino-1-cyclohexanecarboxamide exhibit different potencies due to their spatial configuration affecting binding affinity to biological targets.

Propriétés

IUPAC Name |

(1S,2R)-2-aminocyclohexane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c8-6-4-2-1-3-5(6)7(9)10/h5-6H,1-4,8H2,(H2,9,10)/t5-,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXNKJRKPVQVDJW-NTSWFWBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@H](C1)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.